molecular formula C19H31N3O12 B1234015 N-Acetylmuramyl-alanylglutamic acid CAS No. 59366-95-9

N-Acetylmuramyl-alanylglutamic acid

Cat. No.: B1234015
CAS No.: 59366-95-9
M. Wt: 493.5 g/mol
InChI Key: ONWXTUROIDEFMO-LLAKEARDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylmuramyl-alanylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H31N3O12 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Immunomodulatory Effects

N-Acetylmuramyl-alanylglycine acid is known for its role as an immunoadjuvant. It enhances the immune response by stimulating macrophages and other immune cells.

  • Mechanism : The compound interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR4, leading to the activation of nuclear factor-kappa B (NF-κB) pathways. This results in the increased production of pro-inflammatory cytokines, which are crucial for initiating and sustaining immune responses .
  • Case Study : A study demonstrated that administration of N-Acetylmuramyl-alanylglycine acid in mice resulted in enhanced resistance to bacterial infections, indicating its potential as a therapeutic agent in vaccine formulations .

Cancer Therapy

The compound has shown promise in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of chemotherapeutic agents.

  • Synergistic Effects : Research indicates that N-Acetylmuramyl-alanylglycine acid can potentiate the effects of certain chemotherapeutics by enhancing immune cell infiltration into tumors, thereby improving overall treatment outcomes .
  • Data Table: Efficacy of N-Acetylmuramyl-alanylglycine Acid in Cancer Models
StudyCancer TypeTreatmentOutcome
BreastChemotherapy + N-Acetylmuramyl-alanylglycine acidIncreased survival rates and reduced tumor size
MelanomaImmunotherapy + N-Acetylmuramyl-alanylglycine acidEnhanced T-cell activation and tumor regression

Drug Delivery Systems

N-Acetylmuramyl-alanylglycine acid is being explored as a component in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.

  • Nanoparticle Formulations : Incorporating this compound into nanoparticle systems has been shown to improve the bioavailability and efficacy of various drugs, particularly those with poor solubility .
  • Case Study : A formulation study revealed that nanoparticles coated with N-Acetylmuramyl-alanylglycine acid demonstrated a 50% increase in cellular uptake compared to uncoated nanoparticles, leading to enhanced therapeutic effects in vitro .

Cosmetic Applications

Recent studies have also investigated the use of N-Acetylmuramyl-alanylglycine acid in cosmetic formulations due to its skin-soothing properties.

  • Skin Barrier Repair : The compound has been shown to enhance skin barrier function and promote wound healing, making it a valuable ingredient in dermatological products .
  • Data Table: Efficacy in Cosmetic Applications
Product TypeActive IngredientEffectiveness
CreamN-Acetylmuramyl-alanylglycine acidImproved skin hydration and barrier function
SerumN-Acetylmuramyl-alanylglycine acidReduced inflammation and accelerated healing

Properties

CAS No.

59366-95-9

Molecular Formula

C19H31N3O12

Molecular Weight

493.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H31N3O12/c1-7(16(28)22-10(18(30)31)4-5-12(25)26)20-17(29)8(2)33-15-13(21-9(3)24)19(32)34-11(6-23)14(15)27/h7-8,10-11,13-15,19,23,27,32H,4-6H2,1-3H3,(H,20,29)(H,21,24)(H,22,28)(H,25,26)(H,30,31)/t7-,8?,10+,11+,13+,14+,15+,19-/m0/s1

InChI Key

ONWXTUROIDEFMO-LLAKEARDSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Synonyms

N-acetyl-L-alanyl-D-glutamic acid
N-acetylmuramyl-alanylglutamic acid
N-acetylmuramyl-alanylglutamic acid, (D-Ala-L-Glu)-isomer
N-AcMu-Ala-Glu

Origin of Product

United States

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